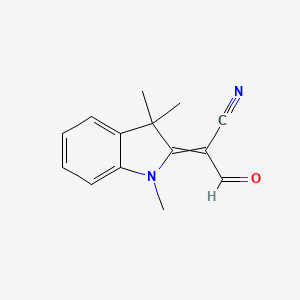

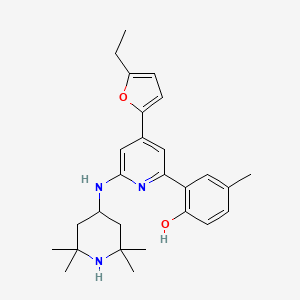

(1-cinnamyl-1H-benzimidazol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

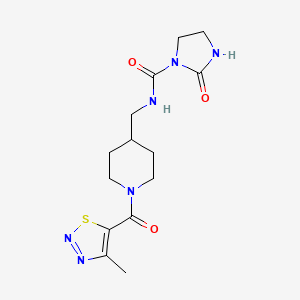

“(1-cinnamyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C17H16N2O . It has an average mass of 264.322 Da and a monoisotopic mass of 264.126251 Da .

Synthesis Analysis

While specific synthesis methods for “(1-cinnamyl-1H-benzimidazol-2-yl)methanol” were not found, benzimidazole derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone . Another method involves the reaction of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis

The molecular structure of “(1-cinnamyl-1H-benzimidazol-2-yl)methanol” consists of a benzimidazole ring attached to a methanol group . The benzimidazole ring is a bicyclic compound consisting of the fusion of benzene and imidazole .Physical And Chemical Properties Analysis

“(1-cinnamyl-1H-benzimidazol-2-yl)methanol” is a compound with the molecular formula C17H16N2O and a molecular weight of 264.32 . Further physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antiparasitic and Antioxidant Activity

“(1-cinnamyl-1H-benzimidazol-2-yl)methanol” is a part of a class of compounds known as benzimidazolyl-2-hydrazones, which have been synthesized with the aim of combining anthelmintic (anti-parasitic) with antioxidant properties . These compounds have shown significant activity against parasites like Trichinella spiralis, and also exhibit antioxidant properties .

Chemotherapeutic Agents

Benzimidazole derivatives, including “(1-cinnamyl-1H-benzimidazol-2-yl)methanol”, have significant importance as chemotherapeutic agents in diverse clinical conditions . They are associated with a wide range of biological activities and have been used in the treatment of various diseases .

Synthesis of Other Compounds

“(1-cinnamyl-1H-benzimidazol-2-yl)methanol” has been used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation . It has also been used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .

Catalyst for Synthesis of Dimethyl Carbonate

A complex, bis [2-(1H-benzimidazol-2-yl)benzoato]nickel (II) (NiL 2), which can be synthesized using “(1-cinnamyl-1H-benzimidazol-2-yl)methanol”, has been used as a catalyst for the synthesis of dimethyl carbonate (DMC) from methanol and CO2 .

Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

“(1-cinnamyl-1H-benzimidazol-2-yl)methanol” has been used in a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . This method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Broad-Spectrum Pharmacological Properties

Compounds bearing the benzimidazole nucleus, including “(1-cinnamyl-1H-benzimidazol-2-yl)methanol”, possess broad-spectrum pharmacological properties . They have shown bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Wirkmechanismus

Zukünftige Richtungen

While specific future directions for “(1-cinnamyl-1H-benzimidazol-2-yl)methanol” were not found, benzimidazole derivatives are of significant interest due to their diverse biological activity and clinical applications . They are being studied for their potential use in treating various conditions, including parasitic infections .

Eigenschaften

IUPAC Name |

[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-13-17-18-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-11,20H,12-13H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGAEBIFEZHSRQ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2660362.png)

![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2660377.png)

![4-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2660378.png)